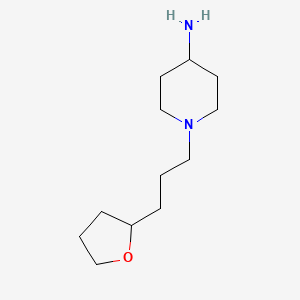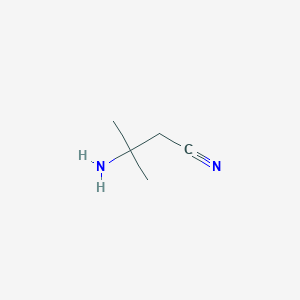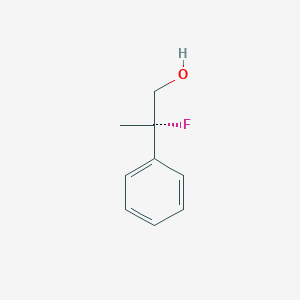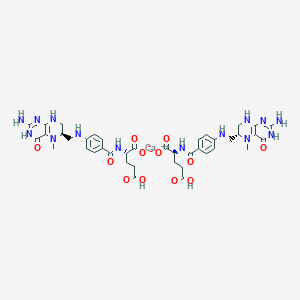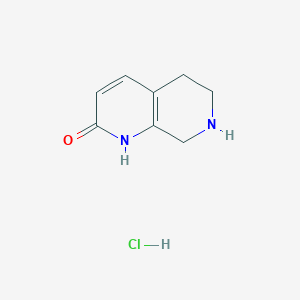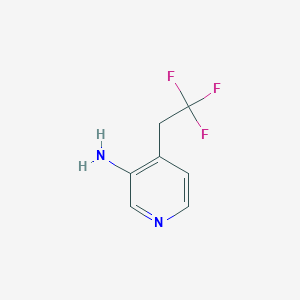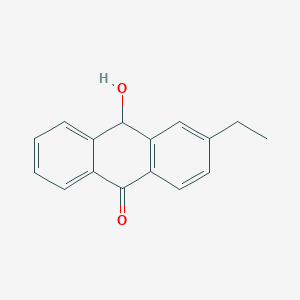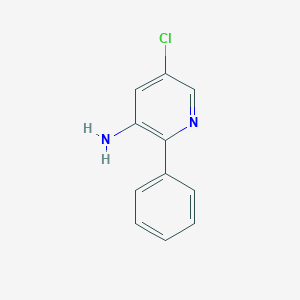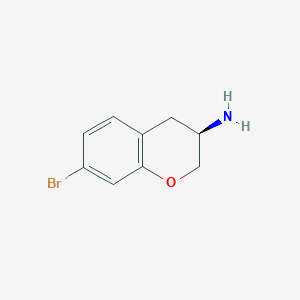
1-(Chloromethyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chloromethyl group at the 1-position and two carbonyl groups at the 9 and 10 positions of the anthracene ring. It is a yellow crystalline solid that is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the chloromethylation of anthracene-9,10-dione using formaldehyde and hydrochloric acid in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different anthracene derivatives.
Photochemical Reactions: It can participate in photochemical reactions, leading to the formation of photodimers and other photoproducts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted anthracene derivatives.
- Oxidation and reduction reactions produce different anthraquinone derivatives .
Aplicaciones Científicas De Investigación
1-(Chloromethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)anthracene-9,10-dione involves its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound’s planar structure allows it to intercalate into DNA, affecting its function and stability .
Comparación Con Compuestos Similares
Anthracene-9,10-dione: Lacks the chloromethyl group but shares the anthraquinone core structure.
1-(Bromomethyl)anthracene-9,10-dione: Similar structure with a bromomethyl group instead of a chloromethyl group.
9,10-Dimethylanthracene: Substituted with methyl groups at the 9 and 10 positions instead of carbonyl groups.
Uniqueness: 1-(Chloromethyl)anthracene-9,10-dione is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various chemical and biological studies .
Propiedades
Fórmula molecular |
C15H9ClO2 |
|---|---|
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
1-(chloromethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H9ClO2/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-7H,8H2 |
Clave InChI |
VNRYJGMZUWDRIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


